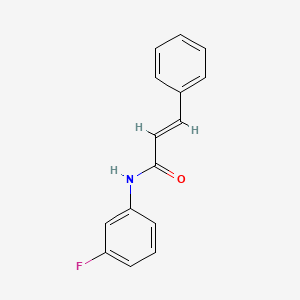

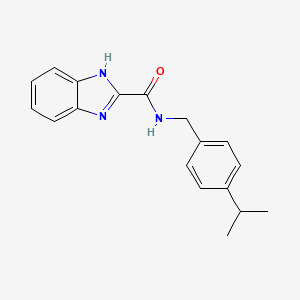

![molecular formula C18H22N4O3 B5558415 (3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)

(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole derivatives are a class of compounds with significant interest in synthetic organic chemistry due to their varied biological activities and applications in medicinal chemistry. The compound belongs to this class and involves a complex structure with multiple functional groups, including a pyrazole moiety, pyridine ring, and pyrrolidine carboxylic acid segment.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Specific methods might include the reaction of acid chlorides with diamines or the condensation of amines with activated carbonyl groups, leading to the formation of pyrazole rings followed by further functionalization to introduce pyridine and pyrrolidine components (Yıldırım, Kandemirli, & Demir, 2005).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be studied using spectroscopic methods and X-ray crystallography. These compounds often exhibit complex geometries due to the presence of multiple rings and functional groups. Density Functional Theory (DFT) calculations are commonly used to predict molecular geometry, electronic structure, and the stability of various tautomeric forms (Shen, Huang, Diao, & Lei, 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the nature of substituents on the pyrazole ring and the reactivity of the adjacent functional groups. These reactions enable the synthesis of a wide range of compounds with potential pharmacological properties (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of the substituents and the overall molecular structure. Computational studies, including DFT, provide insights into the thermodynamic stability and reactivity of these compounds (Halim & Ibrahim, 2022).

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards various reagents. The presence of functional groups like carboxylic acids and esters significantly affects their chemical behavior, enabling their use in diverse synthetic pathways (Volochnyuk, Ryabukhin, Plaskon, Dmytriv, Grygorenko, Mykhailiuk, Krotko, Pushechnikov, & Tolmachev, 2010).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Functionalization

Research has focused on the functionalization reactions of pyrazole derivatives, which are crucial for synthesizing complex molecules with potential biological activities. For instance, experimental and theoretical studies have highlighted the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and carboxylates, showcasing the versatility of these compounds in synthetic routes (Yıldırım, Kandemirli, & Demir, 2005). Such transformations are pivotal for introducing functional groups that could lead to the synthesis of pharmacologically relevant molecules.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as fused pyridine-4-carboxylic acids, through reactions involving acyl pyruvates and amino heterocycles, demonstrates the compound's potential in generating diverse molecular scaffolds (Volochnyuk et al., 2010). These scaffolds are fundamental in drug discovery and development, highlighting the compound's relevance in medicinal chemistry.

Anticancer Research

Organometallic complexes containing pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their potential as anticancer agents, indicating the importance of pyrazole and pyridine derivatives in developing new therapeutic agents (Stepanenko et al., 2011). This research suggests that modifications to the pyrazole and pyridine rings, similar to those in the compound , could lead to the discovery of novel anticancer drugs.

Supramolecular Chemistry

Studies on carboxylic acid-pyridine supramolecular synthons in crystal structures reveal the significance of these interactions in crystal engineering and materials science (Vishweshwar, Nangia, & Lynch, 2002). Such insights could direct the development of novel materials with specific properties, including porosity and catalytic activity, underscoring the compound's potential application in materials science.

Eigenschaften

IUPAC Name |

(3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-3-8-22-12(2)14(9-20-22)17(23)21-10-15(16(11-21)18(24)25)13-4-6-19-7-5-13/h4-7,9,15-16H,3,8,10-11H2,1-2H3,(H,24,25)/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGVRLLBMQWMPX-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=C(C=N1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-(5-methyl-1-propylpyrazole-4-carbonyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)